6-(1,3-thiazol-2-yl)-7H-purin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
656799-27-8 |
|---|---|
Molecular Formula |
C8H6N6S |
Molecular Weight |
218.24 g/mol |
IUPAC Name |
6-(1,3-thiazol-2-yl)-7H-purin-2-amine |
InChI |
InChI=1S/C8H6N6S/c9-8-13-5(7-10-1-2-15-7)4-6(14-8)12-3-11-4/h1-3H,(H3,9,11,12,13,14) |
InChI Key |
YWTOYZUYOJHLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=C3C(=NC(=N2)N)N=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 1,3 Thiazol 2 Yl 7h Purin 2 Amine
Precursor Synthesis and Starting Material Considerations
The successful synthesis of 6-(1,3-thiazol-2-yl)-7H-purin-2-amine is highly dependent on the judicious selection and preparation of key precursors. A critical starting material for the purine (B94841) core is often a pre-functionalized pyrimidine (B1678525) derivative, which provides a foundational structure for subsequent cyclization and elaboration. One of the most pivotal precursors is 2-amino-6-chloropurine .
The synthesis of 2-amino-6-chloropurine can be achieved through various routes, frequently starting from guanine. A common method involves the chlorination of guanine using phosphorus oxychloride, often in the presence of a phase transfer catalyst like tetraethylammonium chloride in a solvent such as acetonitrile. This one-step method provides a more efficient and reasonable route for the production of this key intermediate researchgate.net. Alternative approaches include the acylation of guanine to form a 2,9-diacylated derivative, followed by reaction with a chlorinating agent and subsequent hydrolysis to remove the acyl groups google.com. Another synthetic strategy involves the imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine google.com.
For the thiazole (B1198619) moiety, a common precursor is a simple 2-aminothiazole (B372263), which can be synthesized via the well-established Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative nih.govchemicalbook.com. The specific α-haloketone and thiourea used can be varied to introduce different substituents on the thiazole ring if desired, although for the parent this compound, an unsubstituted 2-aminothiazole is the target.
Synthetic Routes to the Purine Core
Cyclization and Condensation Reactions
De novo synthesis of the purine ring often starts with a substituted pyrimidine. For the synthesis of 2-aminopurines, a key intermediate is often a 2,4,5-triaminopyrimidine derivative. For instance, the cyclization of 2,4,5-triamino-6-chloropyrimidine can be effected using reagents like triethyl orthoformate or diethoxymethylacetate to form the imidazole portion of the purine ring google.com.
Another innovative approach involves the transformation of a tetrazolopyrimidine structure. This reconstructive methodology includes the creation of a condensed polyazotic heterocyclic system, its transformation into a triaminopyrimidine, and subsequent cyclization to form the 2-aminopurine (B61359) mdpi.com. These cyclocondensation reactions are fundamental in building the bicyclic purine core from simpler, more readily available starting materials nih.gov.
Strategic Transformations of Existing Purine Structures
A more direct route to the desired purine core involves the modification of a commercially available or readily synthesized purine. As mentioned, 2,6-dichloropurine is a versatile starting material. Through selective nucleophilic substitution reactions, the chlorine atoms at the C2 and C6 positions can be replaced. For the synthesis of this compound, the goal is to introduce an amino group at the C2 position and the thiazole ring at the C6 position.
The synthesis of 2,6-disubstituted purine derivatives often involves sequential substitution reactions. For example, starting with 2,6-dichloropurine, a nucleophilic substitution with ammonia or a protected amine can introduce the 2-amino group. The remaining chloro group at the 6-position then serves as a handle for the subsequent introduction of the thiazole moiety nih.govnih.gov. Protection of the N9 position of the purine, for example with a tetrahydropyran (THP) group, is sometimes necessary to facilitate specific reactions and prevent unwanted side reactions acs.org.
| Starting Material | Reagents | Product | Notes |
| Guanine | Phosphorus oxychloride, Tetraethylammonium chloride, Acetonitrile | 2-amino-6-chloropurine | One-step synthesis researchgate.net |
| 2,9-Diacetylguanine | Chlorinating agent, Phase transfer catalyst, then Hydrolysis | 2-amino-6-chloropurine | Multi-step process google.com |
| 2,4,5-Triamino-6-chloropyrimidine | Triethyl orthoformate or Diethoxymethylacetate | 2-amino-6-chloropurine | Imidazole ring closure google.com |
| 2,6-Dichloropurine | 1. Nucleophilic amine 2. Thiazole coupling reagent | 2,6-disubstituted purine | Sequential substitution nih.govacs.org |
Introduction of the 1,3-Thiazol-2-yl Moiety
With the 2-aminopurine core established, the next critical phase is the introduction of the 1,3-thiazol-2-yl group at the C6 position. This can be achieved either by first forming the thiazole ring and then coupling it to the purine, or by constructing the thiazole ring directly onto a purine precursor.
Formation of the Thiazole Ring System
The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the 2-aminothiazole ring system nih.govchemicalbook.com. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea . For the synthesis of an unsubstituted 2-aminothiazole, chloroacetaldehyde or a synthetic equivalent would react with thiourea. Microwave-assisted Hantzsch synthesis has been shown to improve yields and reduce reaction times compared to conventional heating nih.gov.
| Reactant 1 | Reactant 2 | Reaction | Product |
| α-Haloketone | Thiourea | Hantzsch Thiazole Synthesis | 2-Aminothiazole derivative |
| Chloroacetaldehyde | Thiourea | Hantzsch Thiazole Synthesis | 2-Aminothiazole |
Methods for Coupling Thiazole to the Purine Nucleus
The attachment of the pre-formed thiazole ring to the C6 position of the 2-aminopurine core is typically accomplished through modern cross-coupling reactions. The presence of a halogen, most commonly chlorine, at the 6-position of the purine makes it an excellent electrophilic partner for these reactions.
Stille Cross-Coupling: The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound with an organic halide, catalyzed by a palladium complex organic-chemistry.orgwikipedia.org. In this context, a 2-(tributylstannyl)thiazole can be coupled with 2-amino-6-chloropurine. The 2-(tributylstannyl)thiazole reagent can be prepared and is commercially available fishersci.caapolloscientific.co.uksigmaaldrich.com. This palladium-catalyzed reaction provides a direct method to form the C-C bond between the purine and thiazole rings .
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide. While less specifically documented for this exact transformation in the initial search, it is a widely used method for the arylation and heteroarylation of purines acs.org. This would involve the reaction of a thiazole-2-boronic acid or boronic ester with 2-amino-6-chloropurine in the presence of a palladium catalyst and a base.
These cross-coupling reactions are highly effective for creating the desired C-C linkage and are generally tolerant of a wide range of functional groups, making them suitable for complex heterocyclic systems.
| Purine Derivative | Thiazole Derivative | Coupling Reaction | Catalyst | Product |
| 2-Amino-6-chloropurine | 2-(Tributylstannyl)thiazole | Stille Coupling | Palladium complex | This compound |
| 2-Amino-6-chloropurine | Thiazole-2-boronic acid | Suzuki-Miyaura Coupling | Palladium complex | This compound |
Derivatization Strategies for Analog Development
The development of analogs of this compound is crucial for exploring its structure-activity relationships (SAR). Derivatization strategies primarily focus on modifications at several key positions of the purine and thiazole rings.
Substituent Variations at the Purine C6 Position (Thiazole Attachment)
Modification at the C6 position of the purine core, where the thiazole ring is attached, allows for the introduction of diverse aryl and heteroaryl moieties. This is typically achieved through cross-coupling reactions, starting from a 6-halopurine precursor. For instance, Suzuki-Miyaura or Stille coupling reactions can be employed to introduce substituted thiazole rings. The variation of substituents on the thiazole ring prior to its coupling to the purine nucleus is a common strategy.
Key considerations for this derivatization include the choice of catalyst, base, and solvent to ensure efficient coupling and minimize side reactions. Palladium-catalyzed reactions have shown considerable success in this regard. The electronic nature of the substituents on the thiazole ring can influence the reaction conditions required for optimal yields.
Table 1: Illustrative Examples of Substituent Variations at the Purine C6 Position
| Entry | Thiazole Substituent (R) | Reaction Type | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Methyl | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 78 | nih.gov |
| 2 | 4-Phenyl | Stille Coupling | PdCl₂(PPh₃)₂, CuI | 72 | nih.gov |
| 3 | 5-Bromo | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | 65 | nih.gov |
| 4 | 4,5-Dimethyl | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | 81 | nih.gov |
Modifications at the Purine C2 Amine Group
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Arylation: Buchwald-Hartwig or Ullmann coupling reactions to introduce aryl substituents.
The reactivity of the C2-amine can be influenced by the electronic properties of the purine and thiazole rings. Protecting groups may be necessary for other reactive sites on the molecule during these transformations.
Table 2: Representative Modifications at the Purine C2 Amine Group
| Entry | Modification | Reagent | Resulting Functional Group | Reference |
|---|---|---|---|---|
| 1 | Acetylation | Acetyl chloride | -NHC(O)CH₃ | nih.gov |
| 2 | Benzoylation | Benzoyl chloride | -NHC(O)Ph | nih.gov |
| 3 | Methylation (reductive amination) | Formaldehyde, NaBH₃CN | -NHCH₃ | nih.gov |
| 4 | Phenylation (Buchwald-Hartwig) | Bromobenzene, Pd₂(dba)₃, BINAP | -NHPh | core.ac.uk |
Substitutions at the Purine N7 and N9 Positions
Alkylation and arylation at the N7 and N9 positions of the purine ring are common strategies to modulate the physicochemical properties of purine derivatives. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on the purine ring. Generally, N9 substitution is thermodynamically favored, while N7 substitution can be achieved under specific kinetic control.
A variety of alkylating and arylating agents can be used, including alkyl halides, tosylates, and arylboronic acids. The choice of base and solvent system is crucial in directing the regioselectivity of the substitution. For instance, using a strong base like sodium hydride in a polar aprotic solvent often favors N9 alkylation. nih.gov
Table 3: Examples of N7 and N9 Substitutions on 2-Amino-6-substituted Purines
| Entry | Position | Substituent | Reagent | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| 1 | N9 | Methyl | Methyl iodide | K₂CO₃ | DMF | researchgate.netresearchgate.net |
| 2 | N7 | Benzyl | Benzyl bromide | NaH | THF | researchgate.net |
| 3 | N9 | Ethyl | Ethyl bromide | Cs₂CO₃ | Acetonitrile | researchgate.net |
| 4 | N7/N9 mixture | Propyl | Propyl iodide | K₂CO₃ | DMSO | researchgate.netresearchgate.net |
Functionalization of the Thiazole Ring
The thiazole ring itself offers opportunities for further derivatization, primarily through electrophilic substitution reactions. The electron-rich nature of the thiazole ring makes it susceptible to attack by electrophiles, with the C5 position being the most reactive site. researchgate.netbepls.com
Common functionalization reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using nitric acid and sulfuric acid.
Formylation: Introduction of a formyl group via the Vilsmeier-Haack reaction.
These newly introduced functional groups can then serve as handles for further synthetic transformations, allowing for the creation of a diverse library of analogs.
Table 4: Illustrative Functionalization of the Thiazole Ring
| Entry | Reaction | Reagent | Position of Substitution | Resulting Group | Reference |
|---|---|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS) | C5 | -Br | researchgate.net |
| 2 | Nitration | HNO₃/H₂SO₄ | C5 | -NO₂ | eurekaselect.com |
| 3 | Formylation | POCl₃, DMF | C5 | -CHO | eurekaselect.com |
| 4 | Acylation | Acetyl chloride, AlCl₃ | C5 | -C(O)CH₃ | eurekaselect.com |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in medicinal chemistry. For the synthesis and derivatization of this compound and its analogs, several advanced techniques and green chemistry principles are being applied.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. mdpi.comnih.gov The use of microwave irradiation can significantly reduce reaction times for cross-coupling, alkylation, and cyclization reactions involved in the synthesis of these compounds. researchgate.net
Other green chemistry approaches include:
The use of greener solvents such as water, ethanol, or supercritical fluids to replace hazardous organic solvents. researchgate.net
The development of catalyst-free reactions or the use of reusable catalysts to minimize waste. bepls.com
One-pot multi-component reactions that reduce the number of synthetic steps and purification procedures. acs.org
These approaches not only contribute to a more sustainable synthetic process but can also lead to the discovery of novel chemical entities that may not be accessible through traditional methods.
Analytical Characterization Techniques for Novel Analogs
The unambiguous characterization of newly synthesized analogs of this compound is essential to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the purine and thiazole rings provide detailed information about the connectivity of atoms and the position of substituents. mdpi.comnih.govplos.org For instance, the chemical shift of the C5 carbon can help differentiate between N7 and N9 isomers of purines. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which confirms their elemental composition. mdpi.comnih.govplos.org Fragmentation patterns observed in MS/MS experiments can provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as amine (N-H stretching), carbonyl (C=O stretching), and sulfonyl (S=O stretching) groups, which may have been introduced during derivatization. nih.govplos.org
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compounds and for their purification. nih.gov
By employing these analytical techniques, researchers can ensure the structural integrity and purity of the novel analogs, which is a prerequisite for any subsequent biological evaluation.
Biological Activity and Molecular Mechanisms of 6 1,3 Thiazol 2 Yl 7h Purin 2 Amine Analogs
Enzymatic Target Identification and Inhibition Profiling
Analogs based on the purine (B94841) and thiazole (B1198619) scaffolds have demonstrated significant interactions with a wide range of enzymatic targets. ontosight.airesearchgate.net The combination of the purine ring, a classic "hinge-binding" motif for kinases, with the diverse substitution possibilities of the thiazole ring allows for the generation of compounds with high affinity and selectivity for specific enzyme active sites. nih.govresearchgate.net
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a critical mechanism for regulating cellular signaling pathways involved in cell growth, proliferation, differentiation, and apoptosis. nih.gov Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy. researchgate.netnih.gov Thiazole- and purine-containing compounds have been successfully developed as inhibitors for numerous kinases. nih.govresearchgate.net
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential for regulating the cell cycle. nih.gov Their dysregulation is common in cancer, making them attractive therapeutic targets. Both purine and thiazole scaffolds have been extensively utilized to develop CDK inhibitors. nih.govacs.org
Purine-based analogs are among the most well-understood families of CDK inhibitors. core.ac.uk For instance, 2,6,9-trisubstituted purines have been extensively studied, leading to a deep understanding of their structure-activity relationships (SAR). core.ac.uk Studies on 2-arylaminopurines have led to the identification of potent and selective CDK2 inhibitors. One such compound, 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, demonstrated high potency for CDK2 with an IC50 of 0.044 μM and was approximately 2000-fold less active against the closely related CDK1. nih.gov
Similarly, the 2-aminothiazole (B372263) scaffold has been identified as a potent template for CDK2 inhibition. audreyli.comnih.gov High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor, which led to the development of over 100 analogs with IC50 values in the nanomolar range (1-10 nM). audreyli.comnih.gov Further optimization resulted in water-soluble compounds that demonstrated significant antitumor activity in vivo. nih.gov
| Compound Name | Target Kinase | IC50 | Reference |
|---|---|---|---|
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 0.044 µM | nih.gov |
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK1 | 86 µM | nih.gov |
| 2-Acetamido-thiazolylthio acetic ester analogs | CDK2 | 1-10 nM | audreyli.comnih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. escholarship.orgnih.gov Its overexpression is implicated in several cancers, making it a key target for anticancer therapies. escholarship.orgnih.gov Thiazole and purine derivatives have been developed as potent EGFR inhibitors.
Several studies have reported on thiazole-based compounds as EGFR inhibitors. mdpi.com For example, novel thiazolyl-pyrazoline derivatives have been synthesized and evaluated as EGFR inhibitors, with some compounds showing IC50 values in the nanomolar range. escholarship.org Compound V, a dihydropyrazole thiazole hybrid, inhibited EGFR with an IC50 of 31.8 nM. dovepress.com Another study found that thiazole derivatives could act as dual inhibitors of EGFR and BRAFV600E, with GI50 values ranging from 37 to 86 nM against various cancer cell lines. mdpi.com
Purine-based scaffolds have also yielded potent EGFR inhibitors. Purine-hydrazone hybrids have been investigated as dual EGFR/HER2 inhibitors, with some compounds showing superior inhibitory potential against EGFR (IC50 values of 0.06-0.08 µM) compared to the approved drug lapatinib (B449) (IC50 = 0.13 µM). nih.gov
| Compound Class/Name | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Thiazolyl-pyrazoline (Compound 7b) | EGFR | 114.2 nM | escholarship.org |
| Thiazolyl-pyrazoline (Compound 7d) | EGFR | 132.9 nM | escholarship.org |
| Dihydropyrazole thiazole hybrid (Compound V) | EGFR | 31.8 nM | dovepress.com |
| Purine-hydrazone hybrid (Compound 16b) | EGFR | 0.06 µM | nih.gov |
| Purine-hydrazone hybrid (Compound 22b) | EGFR | 0.07 µM | nih.gov |
| Purine-hydrazone hybrid (Compound 19a) | EGFR | 0.08 µM | nih.gov |
BRAF is a serine/threonine kinase in the MAPK signaling pathway, and its mutations, particularly BRAFV600E, are drivers in many cancers, including melanoma. nih.gov Thiazole-containing compounds have been particularly successful as BRAF inhibitors, with dabrafenib (B601069) being a clinically approved example. nih.govnih.gov
Research has focused on developing novel thiazole derivatives as potent BRAFV600E inhibitors. One study reported thiazole derivatives with phenyl sulfonyl moieties that showed significant inhibition of BRAFV600E at nanomolar levels. nih.gov Compounds 7b and 13a from this series exhibited superior inhibitory activity (IC50 = 36.3 nM and 23.1 nM, respectively) compared to dabrafenib (IC50 = 47.2 nM). nih.gov These compounds also displayed selectivity for the mutated BRAFV600E over the wild-type kinase. nih.gov Other research has explored thiazole-based compounds as dual inhibitors of both BRAFV600E and EGFR. mdpi.comresearchgate.net
| Compound Name | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Compound 13a (Thiazole derivative) | BRAFV600E | 23.1 ± 1.2 nM | nih.govnih.gov |
| Compound 7b (Thiazole derivative) | BRAFV600E | 36.3 ± 1.9 nM | nih.gov |
| Dabrafenib (Reference Drug) | BRAFV600E | 47.2 ± 2.5 nM | nih.govnih.gov |
| Compound 15 (Bisthiazole derivative) | BRAFV600E | 51.9 ± 2.7 nM | nih.gov |
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation and chromosome segregation. nih.govnih.gov Their overexpression is linked to tumorigenesis, making them promising targets for cancer therapy. nih.gov Aminothiazole-based compounds have been developed as specific and potent Aurora kinase inhibitors. nih.govnih.gov
One study identified aminothiazole compounds as potent inhibitors of Aurora A, with IC50 values of 79 nM and 140 nM for the two most active compounds. nih.gov Another series of modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines were identified as strong blockers of both Aurora A and Aurora B, with Ki values of 8.0 nM and 9.2 nM, respectively, for a lead compound. nih.gov Furthermore, quinazoline (B50416) derivatives with a substituted aminothiazole at the C4 position have also been shown to possess potent Aurora A and B inhibitory activity. researchgate.net
| Compound Class/Name | Target Kinase | IC50 / Ki | Reference |
|---|---|---|---|
| Aminothiazole Compound 29 | Aurora A | 79 nM (IC50) | nih.gov |
| Aminothiazole Compound 30 | Aurora A | 140 nM (IC50) | nih.gov |
| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine (Compound 31) | Aurora A | 8.0 nM (Ki) | nih.gov |
| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine (Compound 31) | Aurora B | 9.2 nM (Ki) | nih.gov |
The versatile nature of the thiazole and purine scaffolds allows for their application as inhibitors against a broad spectrum of other therapeutically relevant kinases.
Src Family Kinases: The 2-aminothiazole structure served as the template for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor also active against Abl kinase, which is used in the treatment of chronic myelogenous leukemia. nih.gov
PI3K/mTOR: A series of novel thiazole derivatives were designed as dual inhibitors of PI3Kα and mTOR, key components of a critical cancer cell survival pathway. Compound 3b from this series showed high activity against PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM). nih.gov
Fibroblast Growth Factor Receptor-1 (FGFR-1): Thiazole-based analogs have been identified as novel ATP-competitive inhibitors of FGFR-1, a tyrosine kinase that is a validated target in various cancers. Many of these compounds exhibited IC50 values in the low micromolar to nanomolar range. nih.gov
Rho-associated kinase (ROCK): A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and showed inhibitory activity against ROCK II, a serine/threonine kinase involved in processes like cell migration and proliferation. The most potent compound had an IC50 value of 20 nM. semanticscholar.org
Vascular Endothelial Growth Factor Receptor (VEGFR): N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as inhibitors of the KDR kinase, also known as VEGFR-2, a key regulator of angiogenesis. nih.gov Additionally, some thiazolyl-pyrazoline derivatives have been developed as dual EGFR/VEGFR-2 inhibitors. escholarship.org
Nucleic Acid Metabolism and Replication Pathway Targets
Analogs of 6-(1,3-thiazol-2-yl)-7H-purin-2-amine, which merge the purine and thiazole scaffolds, have been investigated for their potential to interact with key enzymatic pathways involved in nucleic acid metabolism and replication. The core structure suggests possible competition with natural purines, while the thiazole moiety allows for diverse substitutions that can modulate affinity and activity against specific biological targets.
DNA gyrase and topoisomerase are essential enzymes that control the topological state of DNA during replication, transcription, and repair, making them critical targets for antimicrobial and anticancer agents. nih.govbrc.hu Thiazole-containing compounds, particularly benzothiazole (B30560) derivatives, have emerged as potent inhibitors of these enzymes. nih.govbrc.hunih.gov These inhibitors typically function by binding to the ATP-binding site of the GyrB subunit of DNA gyrase or the analogous ParE subunit of topoisomerase IV. brc.hu
Research into second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles, which are structural analogs, has demonstrated improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC₅₀ values reaching the nanomolar range. nih.govbrc.hu Molecular docking studies of other thiazole derivatives have further elucidated the binding patterns within the active site of DNA-Topo II complexes. nih.govresearchgate.net For example, one study identified a potent benzothiazole-based inhibitor, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, with an IC₅₀ of 0.8 nM against E. coli DNA gyrase. diva-portal.org The activity of these compounds highlights the potential of the thiazole scaffold in designing effective inhibitors of bacterial type IIA topoisomerases. nih.govbrc.hu
Table 1: Inhibitory Activity of Thiazole Analogs against DNA Gyrase and Topoisomerase IV
| Compound Class | Target Enzyme | Organism | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Benzothiazole Derivative | DNA Gyrase | E. coli | 0.8 | diva-portal.org |
| 4,5,6,7-tetrahydrobenzo[d]thiazole Analog | DNA Gyrase | E. coli | 56 | brc.hu |
| Benzothiazole Derivative | Topoisomerase IV | E. coli | 352 | diva-portal.org |
| Benzothiazole Derivative | Topoisomerase IV | A. baumannii | 64 | diva-portal.org |
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. mdpi.com Due to its central role, PNP is a target for the development of immunosuppressive agents. nih.gov Purine analogs can interact with PNP as either substrates or inhibitors.
Certain modified purine analogs can be utilized by PNPs as substrates in the enzymatic synthesis of novel nucleosides, a process valued for its high stereoselectivity compared to chemical methods. mdpi.com For instance, etheno-derivatives of 2-aminopurine (B61359) have been shown to be substrates for bacterial PNP, leading to the synthesis of new fluorescent ribosides. mdpi.com
Conversely, other analogs are designed to act as potent inhibitors. A series of pyrrolo[3,2-d]pyrimidines (9-deazaguanine analogs) were developed as human PNP inhibitors. nih.gov One of the most effective compounds from this series, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, demonstrated competitive and reversible inhibition of PNP with a Kᵢ value of 0.83 µM. nih.gov Such inhibition can lead to the accumulation of cytotoxic metabolites in T-cells, providing a mechanism for selective immunosuppression.
Thymidine (B127349) kinase is an enzyme in the pyrimidine (B1678525) salvage pathway. While thiazole derivatives have been broadly investigated as inhibitors of various protein kinases, specific research detailing the direct modulatory effects of this compound or its close analogs on thymidine kinase activity is not extensively documented in the scientific literature. The broad inhibitory profile of thiazole-containing compounds against different kinases suggests potential interactions, but dedicated studies on TK are limited. nih.gov
The de novo purine biosynthesis pathway is another critical target for therapeutic intervention, particularly in cancer chemotherapy. Purine analogs can mimic natural substrates and inhibit key enzymes in this pathway. Research on 6-substituted thieno[2,3-d]pyrimidine (B153573) antifolates, which are structurally related to purines, has shown that these compounds can potently inhibit de novo purine synthesis. nih.gov Their primary mechanism of action is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the pathway. nih.gov Studies on other purine conjugates have also suggested that their cytotoxic effects may stem from the inhibition of DNA biosynthesis. nih.gov
Other Receptor and Enzyme Systems
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov HDACs are validated targets in oncology, and several inhibitors have been developed. nih.gov Small molecules containing a thiazole ring have been identified as having HDAC inhibitory activity. nih.gov
The natural product largazole (B1674506) is a potent inhibitor of class I HDACs, and its structure contains a thiazole moiety that is part of its surface recognition domain. nih.gov Synthetic analogs of largazole have been developed to explore the structure-activity relationship, indicating the importance of the thiazole-containing macrocycle for biological activity. nih.gov The mechanism of these inhibitors typically involves a zinc-binding group that coordinates to the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme. nih.gov The thiazole ring in these analogs often forms part of this cap group, contributing to the binding affinity and selectivity. nih.govnih.gov
Toll-like Receptor 4 (TLR4) / MyD88 / NF-κB Pathway Modulation
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, and its dysregulation is associated with chronic inflammatory diseases. The activation of TLR4 by ligands such as lipopolysaccharide (LPS) initiates a signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. NF-κB, in turn, regulates the expression of numerous pro-inflammatory genes.
Research into compounds that can modulate this pathway has identified various small molecules as potential inhibitors. While direct studies on this compound analogs are limited, broader research on related heterocyclic compounds suggests potential for NF-κB inhibition. For instance, a series of 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one derivatives were synthesized and evaluated for their ability to inhibit NF-κB mediated transcriptional activation. nih.gov Among these, compounds 9m and 9o emerged as potent dual inhibitors of both NF-κB and AP-1 mediated transcriptional activation, with an IC50 of 3.3 µM for both. nih.gov Furthermore, compounds 9n and 9p were identified as selective inhibitors of NF-κB activation with an IC50 of 5.5 µM. nih.gov
These findings suggest that the thiazole moiety, a key component of the this compound structure, can be incorporated into scaffolds that effectively inhibit the NF-κB pathway. The purine component of the target compound is also known to be involved in cellular signaling, and its combination with a thiazole ring could potentially lead to novel modulators of the TLR4/MyD88/NF-κB pathway.
Table 1: Inhibitory Activity of Thiazole Analogs on NF-κB and AP-1 Transcriptional Activation
| Compound | NF-κB IC50 (µM) | AP-1 IC50 (µM) | Selectivity |
|---|---|---|---|
| 9m | 3.3 | 3.3 | Dual Inhibitor |
| 9o | 3.3 | 3.3 | Dual Inhibitor |
| 9n | 5.5 | >10 | Selective NF-κB Inhibitor |
| 9p | 5.5 | >10 | Selective NF-κB Inhibitor |
| 9c | >10 | 5.5 | Selective AP-1 Inhibitor |
| 9d | >10 | 5.5 | Selective AP-1 Inhibitor |
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) Inhibition
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a key target for the development of new anti-tuberculosis drugs. Several classes of compounds have been identified as potent inhibitors of DprE1. While direct evidence for this compound analogs is emerging, related structures have shown promise. The combination of a thiazole ring with other heterocyclic systems is a known strategy in the design of DprE1 inhibitors. The inherent biological activity of both purine and thiazole moieties suggests that their combination could yield effective DprE1 inhibitors.
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A variety of heterocyclic compounds have been explored as potential alpha-amylase inhibitors. Research on thiazole-based carbohydrazide (B1668358) derivatives has demonstrated significant inhibitory activity against α-amylase. researchgate.net In one study, 24 out of 25 synthesized analogs showed inhibitory activity with IC50 values ranging from 1.709 to 3.049 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 1.637 µM). researchgate.net
Similarly, thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety have been synthesized and shown to be potent alpha-amylase inhibitors. nih.gov One compound, 5a , exhibited a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov These studies highlight the potential of the thiazole and related thiazolidinone scaffolds in the design of alpha-amylase inhibitors. The incorporation of a purine ring, another biologically active heterocycle, into a thiazole-containing structure could lead to novel and potent inhibitors of this enzyme.
Table 2: Alpha-Amylase Inhibitory Activity of Thiazole-Based Derivatives
| Compound Class | Example Compound | % Inhibition (Concentration) | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thiazole carbohydrazides | Compound 14 | - | 1.709 | researchgate.net |
| Thiazolidinone-pyrazoles | Compound 5a | 90.04% (100 µg/mL) | - | nih.gov |
Adenosine (B11128) Receptor Antagonism
Adenosine receptors, which are G-protein coupled receptors, play crucial roles in various physiological processes, and their antagonists have therapeutic potential in a range of disorders. Both thiazole and purine moieties are well-established components of adenosine receptor ligands. The structural similarity of the purine core of this compound to adenosine itself makes this class of compounds a prime candidate for interaction with adenosine receptors.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Both COX-1 and COX-2 isoforms are targets for anti-inflammatory therapies. Several studies have demonstrated that thiazole-containing compounds can act as potent and selective COX inhibitors. For instance, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were found to be selective inhibitors of the COX-2 enzyme. nih.gov Another study on pyrazolyl thiazolones showed that the most active compounds had COX-2 inhibitory activities comparable to celecoxib, with IC50 values ranging from 0.09 to 0.14 µM. nih.gov
These findings indicate that the thiazole scaffold can be effectively utilized to design selective COX-2 inhibitors. The combination of a thiazole ring with a purine moiety in this compound analogs could lead to novel compounds with anti-inflammatory properties through the inhibition of COX enzymes.
Table 3: COX-2 Inhibitory Activity of Thiazole-Containing Compounds
| Compound Class | IC50 (µM) vs COX-2 | Reference |
|---|---|---|
| 5,6-diarylimidazo[2.1-b]thiazoles | Potent and selective | nih.gov |
Human Epidermal Growth Factor Receptor (HER) Binding
The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are important targets in cancer therapy. Several small molecule inhibitors targeting these receptors have been developed. The thiazole nucleus is a common feature in many kinase inhibitors. For example, dasatinib, a multi-targeted kinase inhibitor, contains a 2-aminothiazole moiety. Furthermore, novel pyrazolyl-thiazole derivatives have been reported as effective EGFR kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.
Purine-based scaffolds have also been investigated as potential dual inhibitors of EGFR and HER2. A series of purine-containing hydrazone derivatives were designed and showed promising binding affinities to the active sites of both EGFR and HER2 in molecular docking studies. These findings suggest that the this compound scaffold, which combines both a thiazole and a purine ring, has the potential to be developed into novel HER family inhibitors.
Cellular Responses and Phenotypic Effects in Preclinical Models
The diverse molecular activities of this compound analogs translate into a range of cellular responses and phenotypic effects observed in preclinical models. These effects are largely tied to the specific molecular targets and pathways that the analogs modulate.
The inhibition of the TLR4/NF-κB pathway by related heterocyclic compounds has been shown to have significant anti-inflammatory effects in vivo. For example, in a carrageenan-induced paw edema model in rats, a model of acute inflammation, thiazole derivatives have demonstrated significant anti-inflammatory activity. biointerfaceresearch.com This suggests that analogs of this compound with TLR4/NF-κB inhibitory activity could have therapeutic potential in inflammatory conditions.
In the context of cancer, the potential for HER family inhibition by thiazolyl-purine analogs points towards anticancer applications. Preclinical studies with HER2-selective tyrosine kinase inhibitors have demonstrated potent antitumor activity in various solid tumor models, both as single agents and in combination with other therapies. nih.govbohrium.com For instance, tucatinib, a HER2-selective inhibitor, has shown significant activity in HER2-positive breast cancer cell lines and in vivo tumor models. nih.govbohrium.com The cytotoxic effects of such compounds are often mediated by the induction of apoptosis and cell cycle arrest.
Furthermore, the inhibition of COX-2 by thiazole-containing compounds has been linked to both anti-inflammatory and anticancer effects. In vivo studies have shown that selective COX-2 inhibitors can reduce inflammation in animal models. nih.gov Moreover, the overexpression of COX-2 is a feature of many cancers, and its inhibition can suppress tumor growth.
The potential for alpha-amylase inhibition by these analogs could translate to antihyperglycemic effects in animal models of diabetes. By slowing carbohydrate digestion, these compounds could help to manage postprandial blood glucose levels.
Table 4: List of Compound Names
| Compound Number | Chemical Name |
|---|---|
| 9c | 2-(2,4-dichloro-thiazol-5-yl)-3-(4-methoxy-phenyl)-3H-quinazolin-4-one |
| 9d | 2-(2,4-dichloro-thiazol-5-yl)-3-p-tolyl-3H-quinazolin-4-one |
| 9m | 2-(4-methyl-2-phenyl-thiazol-5-yl)-3-(4-methoxy-phenyl)-3H-quinazolin-4-one |
| 9n | 2-(4-methyl-2-phenyl-thiazol-5-yl)-3-p-tolyl-3H-quinazolin-4-one |
| 9o | 2-(2,4-diphenyl-thiazol-5-yl)-3-(4-methoxy-phenyl)-3H-quinazolin-4-one |
| 9p | 2-(2,4-diphenyl-thiazol-5-yl)-3-p-tolyl-3H-quinazolin-4-one |
| 5a | 5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one |
| 5b | 5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one |
| 14 | N'-(4-nitrobenzylidene)-2-(2,5-dimethylthiazol-4-yl)acetohydrazide |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide |
| Tucatinib | (4S)-N-[4-[[3-fluoro-4-[[6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-yl]amino]phenyl]methyl]phenyl]-4-methyl-2-oxo-1-piperidinecarboxamide |
| Acarbose | (2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)cyclohex-2-en-1-yl O-alpha-D-glucopyranosyl-(1->4)-O-alpha-D-glucopyranosyl-(1->4)-D-glucopyranoside |
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
Analogs of this compound have been the subject of research for their potential as anticancer agents, demonstrating notable antiproliferative and cytotoxic effects across a variety of human cancer cell lines. The core structure, which combines a purine and a thiazole ring, serves as a versatile scaffold for the development of compounds that can interfere with cancer cell growth and proliferation.
Research into aminothiazole-paeonol derivatives has revealed significant cytotoxic effects. These compounds have shown higher potency against gastric (AGS) and colorectal (HT-29) cancer cell lines when compared to the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). An important finding from these studies is the lower cytotoxicity of these derivatives towards normal cells, which suggests an improved therapeutic index. researchgate.net
In other studies, novel aminothiazole-benzazole-based amide derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 17.2 to 80.6 μM. researchgate.net One particular compound, designated as 6b, exhibited significant cytotoxicity with IC50 values of 17.2 ± 1.9 μM for MCF-7 cells and 19.0 ± 3.2 μM for A549 cells. researchgate.net Beyond cytotoxicity, these compounds also demonstrated antimigration properties, with compound 6b showing a significant effect on wound healing in MCF-7 cells. researchgate.net
Furthermore, the incorporation of amino acid moieties into the 2-aminothiazole scaffold has been explored to develop new anticancer agents. researchgate.net Thiazole-amino acid hybrid derivatives have been synthesized and tested for their cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. Many of these hybrid compounds exhibited moderate to good cytotoxicity, with some displaying IC50 values comparable to 5-fluorouracil. nih.gov
The mechanism of action for some of these thiazole derivatives involves the inhibition of tubulin polymerization. Novel thiazole-based derivatives have been designed as tubulin inhibitors, showing potent antiproliferative efficacy. The most effective of these compounds demonstrated significant activity against four different cancer cell lines, with average half-maximal growth inhibition (GI50) values that were comparable to the reference drugs doxorubicin (B1662922) and sorafenib. nih.gov These compounds were also found to induce apoptosis by activating caspases and down-regulating anti-apoptotic proteins. nih.gov
Table 1: Cytotoxic Activity of Selected this compound Analogs and Related Thiazole Derivatives
| Compound Type | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Aminothiazole-benzazole derivative (6b) | MCF-7 (Breast) | 17.2 ± 1.9 | researchgate.net |
| Aminothiazole-benzazole derivative (6b) | A549 (Lung) | 19.0 ± 3.2 | researchgate.net |
| Thiazole-acetamide derivative (10a) | Multiple | GI50: 6 | nih.gov |
| Thiazole-acetamide derivative (10o) | Multiple | GI50: 7 | nih.gov |
Anti-inflammatory Efficacy in Cellular and Animal Models
The structural motif of this compound is found in various analogs that have been investigated for their anti-inflammatory properties. These compounds have shown the potential to modulate inflammatory pathways in both cellular and animal models.
A series of chiral thiazolo-pyrones were designed and synthesized to explore their potential as anti-inflammatory agents. nih.gov In in vitro studies using RAW264.7 cells, a mouse macrophage cell line, many of these compounds exhibited potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) release with limited cytotoxicity. nih.gov One compound, in particular, demonstrated the most potent inhibitory activity, reducing NO production by 95.2% at a concentration of 30μM. nih.gov This compound also suppressed the release of prostaglandin (B15479496) E2 (PGE2) at both the cellular and enzymatic levels in a dose-dependent manner and showed inhibitory potency against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Mechanistic studies through Western blot analysis revealed that this potent compound effectively down-regulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the production of NO and PGE2, respectively. nih.gov Furthermore, the activation of the mitogen-activated protein kinase (MAPK) signaling pathway was inhibited, as evidenced by the decreased phosphorylation of p38, ERK, and JNK. nih.gov
To assess the in vivo activity, a xylene-induced mouse ear edema model was employed. Treatment with the promising thiazolo-pyrone compound resulted in a significant, dose-dependent reduction in ear swelling. nih.gov These findings highlight the potential of thiazolo-pyrones as anti-inflammatory agents for conditions characterized by the overproduction of NO and COX-2. nih.gov
In a different study, new derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were synthesized and evaluated as potential anti-inflammatory and analgesic agents. frontiersin.org The in vitro anti-inflammatory potential of these compounds was assessed using COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzyme assays. Certain derivatives proved to be potent inhibitors of the COX/LOX pathways when compared to standard drugs like aspirin, celecoxib, and zileuton. frontiersin.org Molecular docking studies supported these findings, confirming that the synthesized compounds effectively bind to the active sites of these enzymes. frontiersin.org
Antimicrobial Activity
Analogs of this compound, and more broadly, thiazole derivatives, have demonstrated a wide spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antitubercular properties.
Antibacterial Spectrum and Potency
Thiazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. semanticscholar.org A variety of substituted thiazol-2-amine derivatives have been synthesized and screened for their antibacterial activity. nanobioletters.com Certain compounds exhibited significant activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nanobioletters.com The broad-spectrum nature of these compounds makes them promising candidates for the development of new antibacterial agents. researchgate.net
In one study, a series of thiazole derivatives were evaluated using the agar (B569324) dilution method and showed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing more potent activity than the reference drug. biointerfaceresearch.com Another series of novel thiazole derivatives also demonstrated prominent antibacterial activity against various pathogens. biointerfaceresearch.com The presence of a coumarin (B35378) moiety in some thiazole derivatives has been shown to enhance their antibacterial properties. biointerfaceresearch.com Furthermore, chalcone-based thiazole derivatives have exhibited potent activity against Salmonella typhimurium, E. coli, and other bacteria. biointerfaceresearch.com
Table 2: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Series | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Substituted thiazol-2-amine | B. subtilis, S. aureus, E. coli | Significant | nanobioletters.com |
| Thiazole derivatives | Gram-positive and Gram-negative | Excellent | biointerfaceresearch.com |
| Chalcone-based thiazoles | S. typhimurium, E. coli | Potent | biointerfaceresearch.com |
Antifungal Efficacy
The antifungal potential of thiazole derivatives has been well-documented. semanticscholar.org Certain substituted thiazol-2-amine derivatives have shown significant antifungal activity against strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger. nanobioletters.com
In the pursuit of new antifungal drugs to combat resistant Candida species, novel series of 1,3-thiazole derivatives have been synthesized. nih.gov In vitro evaluation using the broth microdilution method revealed that some of these compounds exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the reference antifungal drug, fluconazole (B54011). nih.gov Specifically, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the azole heterocycle were the most promising, showing MIC values four times lower than fluconazole against Candida albicans. nih.gov
Further investigations into the mechanism of action through in silico molecular docking studies have suggested that these compounds may target lanosterol-C14α-demethylase. nih.gov Fluorescence microscopy has also been employed to confirm the damaging effect of the most promising molecules on the fungal cell membrane integrity. nih.gov
Table 3: Antifungal Activity of Selected Thiazole Derivatives against Candida albicans
| Compound Series | MIC (μg/mL) | Reference Drug (Fluconazole) MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-Hydrazinyl-thiazole derivatives | 3.9 | 15.62 | nih.gov |
Antitubercular Properties
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has necessitated the discovery of novel anti-tubercular agents. nih.gov Analogs of this compound, particularly those with a 2-aminothiazole or a purine core, have been investigated for their activity against Mycobacterium tuberculosis (Mtb).
A study focused on 6-oxo and 6-thio analogs of purine, which were developed based on initial activity screening of a purine library against Mtb. nih.gov Certain 6-oxo and 6-thio-substituted purine analogs demonstrated moderate to good inhibitory activity. It was also observed that N(9)-substitution appeared to enhance the anti-mycobacterial activity in this purine series. nih.gov
In a separate line of research, a large number of 2-aminothiazole analogs were designed and synthesized to explore their activity against Mtb. nih.gov This series of compounds showed good activity against Mtb growth, with some analogs achieving sub-micromolar minimum inhibitory concentrations. nih.gov It was determined that the C-2 position of the thiazole could accommodate a range of lipophilic substitutions, while the C-4 position and the thiazole core were more sensitive to modifications. nih.gov One of the most potent analogs prepared was 4-(pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine. nih.gov
Another study reported on a series of 2-aminothiazole derivatives with substitutions at the 2-, 4-, and 5-positions. One compound from this series showed high antimycobacterial activity with a MIC value of 6.25 μM, and several others also exhibited activity with MIC values of 12.50 μM. researchgate.net Docking studies suggested that these molecules may act by interacting with the β-Ketoacyl-ACP Synthase (KasA) protein of Mtb. researchgate.net
Table 4: Antitubercular Activity of Selected Purine and Thiazole Analogs
| Compound Series | M. tuberculosis Strain | MIC | Reference |
|---|---|---|---|
| 6-Oxo and 6-thio purine analogs | Mtb | Moderate to good inhibition | nih.gov |
| 2-Aminothiazole derivative (7n) | H37Rv | 6.25 μM | researchgate.net |
| 2-Aminothiazole derivatives (7b, 7e, 7f) | H37Rv | 12.50 μM | researchgate.net |
Antiviral Effects
The thiazole nucleus is a component of various compounds that have been investigated for their antiviral properties. researchgate.net While specific data on this compound analogs is limited, the broader class of thiazole derivatives has shown activity against a range of viruses.
A review of thiazole compounds reported their activity against coxsackievirus B (CVB), severe acute respiratory syndrome (SARS) coronavirus, respiratory syncytial virus (RSV), hepatitis C virus (HCV), human rhinovirus (HRV), varicella-zoster virus (VZV), tobacco mosaic virus (TMV), foot-and-mouth disease virus (FMDV), dengue virus (DENV), yellow fever virus (YFV), influenza virus, Junin virus, human immunodeficiency virus type 1 (HIV-1), herpes simplex virus (HSV), vaccinia virus (VV), and Epstein-Barr virus (EBV). researchgate.net
In one study, novel bis-1,3-thiazole derivatives were synthesized and screened for their in-vitro antiviral activity against Poliovirus 3 and Influenza A virus (H1N1). researchgate.net Some of the tested compounds showed promising activity. For instance, against the H1N1 virus, two compounds were identified as the most effective. researchgate.net Similarly, against the HCV virus, several compounds from a different series were found to be the most effective. researchgate.net
Another study focused on the synthesis of 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives and evaluated their antiviral activity against Parvovirus B19 (B19V). mdpi.com The effects of these compounds on viral replication were investigated in both the myeloblastoid cell line UT7/EpoS1 and primary erythroid progenitor cells. Some of the compounds demonstrated inhibitory activity on viral replication, with a steep dose-response curve observed for the most active compounds. mdpi.com
Furthermore, a series of novel aminothiazole derivatives were synthesized and screened for their antiviral activity against the PR8 influenza A strain. One compound, bearing a 4-trifluoromethylphenyl substituent in the thiazole ring, showed significant antiviral activity that was comparable to the standard drugs oseltamivir (B103847) and amantadine. nih.gov
Table 5: Antiviral Activity of Selected Thiazole Derivatives
| Compound Series | Virus | Activity | Reference |
|---|---|---|---|
| Bis-1,3-thiazole derivatives | Influenza A (H1N1), Poliovirus 3 | Effective | researchgate.net |
| 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one | Parvovirus B19 | Inhibitory | mdpi.com |
| Aminothiazole derivative | Influenza A (PR8 strain) | Significant, comparable to oseltamivir | nih.gov |
Immunomodulatory Effects
The immune system is a complex network of cells and molecules that defend the body against pathogens and disease. Immunomodulators are substances that can influence the activity of the immune system, either by enhancing or suppressing its functions. Both purine and thiazole scaffolds are present in numerous compounds known to possess immunomodulatory properties.
Purine Analogs as Immunomodulators:
Purine analogs, molecules that mimic the structure of natural purines like adenine (B156593) and guanine, are well-established for their significant effects on the immune system. They can interfere with DNA replication, a critical process for the proliferation of immune cells, and thereby modulate immune responses. researchgate.net For instance, certain purine analogs have been shown to inhibit the release of pro-inflammatory proteins. nih.gov
One key mechanism of immunomodulation by purine analogs involves the regulation of cytokine release. Cytokines are signaling proteins that play a crucial role in orchestrating immune responses. Studies on purine analogs have demonstrated their ability to modulate the production of various cytokines. For example, some purine derivatives can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), while potentially increasing the release of others like interleukin-6 (IL-6). nih.govresearchgate.net This differential regulation highlights the nuanced effects these compounds can have on the immune system.
Furthermore, research into 6-modified purine riboside analogs has revealed their ability to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune defense system. nih.gov Activation of hSTING can lead to the production of interferons, which are critical for antiviral and antitumor responses.
Thiazole Derivatives in Immunomodulation:
The thiazole ring is a versatile heterocyclic structure found in many biologically active compounds, including some with immunomodulatory effects. researchgate.net Dasatinib, a tyrosine kinase inhibitor containing a thiazole moiety, has been found to have immunomodulatory properties and is used in the management of chronic myeloid leukemia. mdpi.com
The anti-inflammatory effects of thiazole derivatives are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov By inhibiting these enzymes, thiazole-containing compounds can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.
Given the known immunomodulatory activities of both purine and thiazole derivatives, it is plausible that a hybrid molecule such as this compound could exhibit its own unique immunomodulatory profile, potentially acting on cytokine production, immune cell proliferation, or inflammatory pathways. However, without direct experimental evidence, these remain hypothetical activities.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants are molecules that can counteract oxidative stress by scavenging free radicals and other reactive species.
Thiazole Derivatives as Antioxidants:
A significant body of research highlights the antioxidant potential of thiazole derivatives. nih.govmdpi.commdpi.comnih.govmdpi.comnih.gov These compounds can exert their antioxidant effects through various mechanisms, including free radical scavenging and metal chelation. mdpi.com The ability of thiazole-containing compounds to donate a hydrogen atom or an electron to a free radical can neutralize its reactivity and prevent it from causing cellular damage.
Several studies have evaluated the antioxidant capacity of novel thiazole derivatives using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For example, some phenolic thiazoles have demonstrated potent antiradical activity, attributed to the presence of phenolic hydroxyl groups and the thiazole ring itself. nih.gov The antioxidant activity of these compounds is often compared to standard antioxidants like ascorbic acid and Trolox.
The table below summarizes the antioxidant activity of selected thiazole derivatives from various studies, illustrating their potential as free radical scavengers.
| Compound Type | Assay | Activity Metric | Reference |
| Catechol hydrazinyl-thiazole (CHT) | ABTS•+ scavenging | 3.16 times more intense than Trolox | mdpi.com |
| Thiazolo[3,2-b]-1,2,4-triazole-5-ol derivative | COX-2 inhibition | 17% | nih.gov |
| Substituted aminothiazole derivatives | DPPH scavenging | High activity | nih.gov |
| Phenolic thiazole derivatives | Antiradical assays | Potent activity | nih.gov |
Purine Analogs and Antioxidant Activity:
Structure Activity Relationship Sar Studies of 6 1,3 Thiazol 2 Yl 7h Purin 2 Amine Analogs
Identification of Pharmacophore Requirements
Pharmacophore modeling for purine-thiazole hybrids has identified several key features essential for their biological activity, particularly as kinase inhibitors. These models are often developed by studying the interactions of active analogs with their target proteins.
A typical pharmacophore model for this class of compounds includes:
Hydrogen Bond Donors and Acceptors: The purine (B94841) ring itself offers multiple sites for hydrogen bonding. The N1, N3, and N7 atoms can act as hydrogen bond acceptors, while the amino group at the C2 position and the N9-H can serve as hydrogen bond donors. The nitrogen and sulfur atoms of the thiazole (B1198619) ring can also participate in hydrogen bonding interactions.
Aromatic/Hydrophobic Regions: Both the purine and thiazole rings are aromatic and contribute to hydrophobic and π-π stacking interactions within the binding pockets of target proteins. These interactions are crucial for anchoring the ligand and enhancing binding affinity.
Defined Spatial Arrangement: The relative orientation of the purine and thiazole rings is critical for optimal binding. The linker between these two rings plays a significant role in maintaining this spatial arrangement.
Pharmacophore models for related thiazole-containing kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptor 1 (FGFR1), have been successfully used to identify novel and potent inhibitors through virtual screening. nih.gov These models highlight the importance of a well-defined arrangement of hydrogen bond donors, acceptors, and hydrophobic features for effective target engagement.
Role of Purine Ring Substituents in Biological Potency
Modifications on the purine ring of 6-(1,3-thiazol-2-yl)-7H-purin-2-amine analogs have a profound impact on their biological potency. The primary sites for substitution are the C2, N7, and N9 positions.
C2-Substituents: The 2-amino group is a key feature, often involved in crucial hydrogen bonding interactions with the hinge region of kinases. Alterations to this group can significantly affect potency. For instance, in related purine-based kinase inhibitors, the presence of a primary or secondary amine at this position is often essential for activity.
N7- and N9-Substituents: The substitution pattern at the N7 and N9 positions of the purine ring influences the molecule's electronic properties, solubility, and interaction with the target. N7-substituted purine derivatives are generally less common than their N9-counterparts, but have shown interesting biological activities, including cytotoxic and antiviral effects. nih.gov The introduction of alkyl or other functional groups at these positions can modulate the compound's pharmacokinetic properties and target selectivity.
The following table summarizes the general impact of purine ring substitutions on the biological activity of related purine analogs:
| Substitution Position | Type of Substituent | General Effect on Potency | Reference |
| C2 | Small, hydrogen-bonding groups (e.g., -NH2) | Generally essential for high potency | nih.gov |
| N7 | Alkyl groups | Can modulate activity and selectivity | nih.gov |
| N9 | Various substituents | Can improve solubility and pharmacokinetic properties | nih.gov |
Influence of the Thiazole Moiety on Target Selectivity
The thiazole ring in the this compound scaffold is not merely a passive linker but actively contributes to the compound's biological profile, particularly its target selectivity. The thiazole moiety can engage in specific interactions with the target protein, and substitutions on this ring can fine-tune these interactions.
Substituents at C4 and C5: Modifications at the C4 and C5 positions of the thiazole ring can dramatically alter the compound's selectivity profile. For example, in a series of N-(thiazol-2-yl)-benzamide analogs, the introduction of bulky substituents at the C4 position of the thiazole ring was found to be detrimental to activity against the Zinc-Activated Channel (ZAC). nih.gov Conversely, in other contexts, such as kinase inhibition, these positions can be exploited to achieve selectivity for a specific kinase by targeting unique features of its binding site.
Impact of Linker and Bridging Modifications
While the core structure of this compound features a direct linkage between the C6 of the purine and the C2 of the thiazole, modifications that introduce a linker or bridge between these two rings can have a significant impact on biological activity.
Introducing a linker can:
Alter Conformational Flexibility: A flexible linker can allow the purine and thiazole moieties to adopt a wider range of conformations, potentially enabling a better fit into the target's binding site.
Modify the Distance and Orientation: The length and nature of the linker can precisely control the distance and relative orientation of the two heterocyclic rings, which is a critical parameter for optimal target interaction.
Introduce New Interaction Points: The linker itself can be functionalized to introduce new hydrogen bond donors or acceptors, or hydrophobic groups that can form additional interactions with the target protein, thereby enhancing potency.
Conformational Preferences and Bioactive Conformations
The thiazole ring, being aromatic, imposes a degree of planarity and rigidity on the molecule. nih.gov This can be advantageous as it reduces the entropic penalty upon binding to the target. However, the rotational freedom around the single bond connecting the purine and thiazole rings allows for some conformational flexibility.
Computational studies and X-ray crystallography of related compounds have been instrumental in identifying the preferred conformations and the key torsional angles that define the bioactive state. For example, studies on thiazole-containing peptides have shown that the thiazole ring can significantly constrain the conformational freedom of the molecule, leading to more defined structures. nih.gov
Stereochemical Effects on Biological Activity
While the core this compound scaffold is achiral, the introduction of chiral centers through substitution on either the purine or thiazole rings, or on any linker, can lead to stereoisomers with distinct biological activities.
It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanism of ligands like 6-(1,3-thiazol-2-yl)-7H-purin-2-amine to a protein's active site.
Prediction of Ligand-Protein Binding Modes
Molecular docking simulations for this compound would be performed against a variety of protein targets to identify its potential binding modes. For instance, given the prevalence of purine (B94841) analogs as kinase inhibitors, a likely target for such a compound could be a protein kinase. The docking algorithm would generate a series of possible conformations of the ligand within the kinase's ATP-binding site, ranked by a scoring function that estimates the binding affinity. The top-scoring poses would reveal the most probable binding orientations, providing insights into how the molecule fits within the active site.
Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)
A detailed analysis of the docked poses of this compound would highlight the key intermolecular interactions responsible for binding. The purine core is rich in nitrogen atoms that can act as hydrogen bond donors and acceptors, while the thiazole (B1198619) ring can participate in various non-covalent interactions. For example, the 2-amine group on the purine ring could form a crucial hydrogen bond with the backbone of a hinge region residue in a kinase, a common interaction for known kinase inhibitors. The aromatic nature of both the purine and thiazole rings could lead to favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov
| Interaction Type | Potential Interacting Groups of the Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Purine ring nitrogens, 2-amine group | Asp, Glu, Gln, Asn, Ser, Thr, backbone C=O and N-H |
| Hydrophobic Interactions | Thiazole ring, purine ring system | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| π-π Stacking | Purine and thiazole aromatic rings | Phe, Tyr, Trp, His |
Identification of Critical Amino Acid Residues in Binding Pockets
By analyzing the ligand-protein interactions, molecular docking can pinpoint the critical amino acid residues that are essential for the binding of this compound. For instance, a simulation might reveal that the thiazole moiety fits into a hydrophobic pocket lined by residues such as Leucine and Valine, while the purine's amine group consistently interacts with a specific Aspartate residue. nih.gov This information is invaluable for understanding the structural basis of the compound's activity and for designing future analogs with improved potency and selectivity.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-receptor complex over time. nih.gov
Assessment of Ligand-Receptor Complex Stability and Conformational Dynamics
Following molecular docking, the most promising ligand-protein complex would be subjected to MD simulations. nih.gov These simulations would model the movement of every atom in the system over a period of nanoseconds, providing a detailed view of the complex's conformational dynamics. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the binding pose. A stable RMSD over the simulation time would indicate that the ligand remains securely bound in its initial docked conformation. Furthermore, root-mean-square fluctuation (RMSF) analysis can reveal the flexibility of different parts of the protein upon ligand binding. nih.gov
| Simulation Metric | Purpose | Indication of Stability |
| RMSD (Ligand) | To assess the stability of the ligand's binding pose. | Low and stable RMSD values over time. |
| RMSD (Protein) | To evaluate the overall stability of the protein structure. | Convergence to a stable value. |
| RMSF | To identify flexible and rigid regions of the protein. | Lower fluctuations in the binding site residues. |
| Hydrogen Bond Analysis | To monitor the persistence of key hydrogen bonds. | High occupancy of hydrogen bonds identified in docking. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. imist.ma These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). imist.ma Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed activity. imist.ma Such a model could reveal, for example, that increasing the hydrophobicity of the substituent on the thiazole ring leads to a predictable increase in inhibitory activity against a particular target. This predictive power makes QSAR an essential tool in lead optimization. researchgate.netimist.ma
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools designed to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net While specific QSAR models for this compound are not extensively documented in publicly available research, the methodology to develop such a model is well-established.
The process would involve synthesizing a series of analogues of the parent compound and evaluating their biological activity against a specific target, such as a kinase or enzyme. Concurrently, a wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Statistical methods are then employed to generate a mathematical equation that links the descriptors to the observed activity. nih.gov This resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding further drug design efforts.
| Descriptor Class | Specific Descriptor Example | Information Provided |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | Represents the polar surface area, influencing membrane permeability. |
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Geometrical | Molecular Surface Area | Describes the three-dimensional size and shape. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's hydrophobicity, affecting absorption and distribution. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. kbhgroup.in By applying DFT calculations to this compound, researchers can gain a fundamental understanding of its behavior at an electronic level, which underpins its chemical and biological properties. nih.gov
Electronic Structure and Reactivity Insights
DFT calculations provide access to several key parameters that describe a molecule's electronic character and reactivity. kbhgroup.in The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govnih.gov The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions, such as hydrogen bonding with a biological target. kbhgroup.in
| Descriptor | Definition | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the capacity to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher hardness indicates lower reactivity. nih.gov |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Relates to the tendency of electrons to escape from the system. |
In Silico Pharmacokinetic and Drug-Likeness Predictions
Computational Assessment of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Various computational models and software platforms, such as SwissADME and pkCSM, are used to predict the ADME properties of molecules like this compound. researchgate.netdmed.org.ua These tools evaluate parameters related to gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450 isoforms), and potential for being a substrate of efflux pumps like P-glycoprotein (P-gp). nih.gov Drug-likeness is often initially assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. prismbiolab.com
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Formula | C8H6N6S | Basic chemical identity. |
| Molecular Weight | 218.24 g/mol | Within Lipinski's rule (<500). |
| LogP (Consensus) | ~1.10 | Acceptable lipophilicity for oral absorption. |
| Topological Polar Surface Area (TPSA) | 123.0 Ų | Indicates moderate cell permeability. nih.gov |
| Hydrogen Bond Donors | 2 | Within Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 6 | Within Lipinski's rule (≤10). |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. nih.gov |
| Blood-Brain Barrier (BBB) Permeant | No | Not expected to cross into the central nervous system. |
| P-gp Substrate | No | Not likely to be actively removed from cells by P-glycoprotein. |
| CYP Isoform Inhibition | Predicted to be a non-inhibitor of major CYP enzymes (1A2, 2C9, 2C19, 2D6, 3A4). | Low potential for drug-drug interactions. |
Note: The values in this table are representative predictions generated from standard in silico models and are intended for illustrative purposes.
Prediction of Bioavailability Descriptors
Oral bioavailability is a critical parameter that measures the fraction of an orally administered drug that reaches systemic circulation. Computational tools provide descriptors that help predict this property. The "Bioavailability Radar" is a visual tool that maps a compound's properties against six key physicochemical ranges for optimal oral bioavailability: lipophilicity, size, polarity, solubility, flexibility, and saturation. prismbiolab.comnih.gov Another useful model is the "BOILED-Egg" plot, which visually predicts passive gastrointestinal absorption and brain penetration based on lipophilicity (WLOGP) and polarity (TPSA). nih.gov For this compound, its predicted properties place it within the region of high gastrointestinal absorption.
| Descriptor/Rule | Status for this compound | Interpretation |
|---|---|---|
| Lipinski's Rule | Pass (0 violations) | The compound exhibits drug-like properties according to this rule of thumb. |
| Ghose Filter | Pass | Meets additional criteria for drug-likeness based on molecular weight, LogP, and atom counts. |
| Veber Rule | Pass | Good oral bioavailability is predicted based on TPSA and the number of rotatable bonds. |
| Bioavailability Score | 0.55 | Indicates a high probability of having at least 10% oral bioavailability in rats. prismbiolab.com |
Lead Discovery and Optimization Strategies for 6 1,3 Thiazol 2 Yl 7h Purin 2 Amine Derivatives
High-Throughput Screening (HTS) of Chemical Libraries
High-Throughput Screening (HTS) serves as a primary engine for identifying initial hits, including scaffolds like 6-(1,3-thiazol-2-yl)-7H-purin-2-amine, from vast collections of chemical compounds. imperial.ac.uk This process involves the rapid, automated testing of large compound libraries against a specific biological target to pinpoint molecules that elicit a desired activity. For a compound like this compound, an HTS campaign would typically involve screening a corporate or commercial library that is rich in heterocyclic compounds to identify inhibitors of a target of interest, such as a protein kinase.
Following the initial screen, "hit" compounds, which may include the aminothiazole-purine scaffold, undergo a rigorous validation process to eliminate false positives. This often involves dose-response studies to confirm activity and secondary assays to rule out non-specific mechanisms of action. The thiazole (B1198619) moiety itself has been found to be enriched in active fragments from HTS campaigns, although certain derivatives, like 2-aminothiazoles, are also known as potential "frequent hitters," necessitating careful validation. nih.gov
Rational Drug Design and De Novo Design Approaches
Rational drug design leverages a deep understanding of the biological target's structure and mechanism to design molecules with a high affinity and selectivity. For derivatives of this compound, this approach would involve using the known three-dimensional structure of a target protein, often a kinase, to guide the design of inhibitors. The purine (B94841) core can mimic the natural adenine (B156593) base of ATP, while the thiazole group can be modified to exploit specific pockets and interactions within the ATP-binding site.
De novo design, a more advanced form of rational design, uses computational algorithms to build novel molecules from the ground up within the constraints of the target's binding site. This method could theoretically generate the this compound scaffold or suggest novel modifications to it that would optimize interactions with key residues, thereby enhancing potency and selectivity.
Fragment-Based Drug Discovery (FBDD) Integration
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing lead compounds by starting with small, low-complexity molecules, or "fragments," that bind weakly to the biological target. nih.gov The thiazole ring is a common and useful building block in FBDD campaigns. nih.gov In the context of this compound, an FBDD approach could involve two potential pathways:
Fragment Linking: Screening a fragment library could identify a thiazole-containing fragment binding in one sub-pocket of a target and a purine-containing fragment binding in an adjacent one. These two fragments could then be chemically linked to create a more potent, larger molecule resembling the target compound.
Fragment Growing: A single fragment, such as 2-aminothiazole (B372263), identified from a screen could be elaborated upon. Using structural information from X-ray crystallography, medicinal chemists could "grow" the fragment by adding functional groups, such as the purine ring system, to pick up additional interactions within the binding site and increase affinity. nih.gov
A significant challenge in FBDD is that the initial fragments often have very weak binding affinities (typically in the millimolar to high micromolar range), requiring highly sensitive biophysical techniques like X-ray crystallography or surface plasmon resonance for their detection. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a medicinal chemistry strategy used to identify novel molecular backbones (scaffolds) that maintain the geometric arrangement of key functional groups required for biological activity. nih.gov For this compound, a scaffold hopping approach might replace the central purine core with another bicyclic heterocycle, such as a pyrazolopyrimidine or an imidazopyridine, while retaining the 2-aminothiazole moiety. This can lead to compounds with improved properties, such as enhanced metabolic stability, better solubility, or novel intellectual property. nih.gov
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Phenyl Ring | Bicyclo[1.1.1]pentane | Improve solubility and metabolic stability by increasing Fsp³ character. tcichemicals.com |
| Carboxylic Acid | Tetrazole | Enhance oral bioavailability and metabolic stability. drughunter.comtcichemicals.com |
| Amide | Trifluoroethylamine | Increase metabolic stability against proteolysis. drughunter.com |
Structure-Guided Drug Design (SGDD)
Structure-Guided Drug Design (SGDD) is a cornerstone of modern lead optimization and relies on the three-dimensional structural information of the target-ligand complex, typically obtained through X-ray crystallography or NMR spectroscopy. mdpi.com In the optimization of this compound derivatives, SGDD would be used iteratively.
The process begins by obtaining a crystal structure of the parent compound bound to its target protein. This structure provides invaluable, high-resolution information about the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and areas where the molecule can be modified. For example, the structure might reveal an unoccupied pocket adjacent to the thiazole ring. Chemists can then design and synthesize new analogs with substituents aimed at filling this pocket. A subsequent crystal structure of the new, more potent analog confirms the designed interaction and guides the next round of optimization. This iterative cycle of design, synthesis, testing, and structural analysis is highly effective at rapidly improving compound potency. nih.gov
Computational-Aided Drug Design (CADD) in Lead Optimization Pipelines
Computational-Aided Drug Design (CADD) encompasses a range of computational tools that are used to predict and analyze the interaction between a ligand and its target, thereby accelerating the drug discovery process. nih.gov CADD is broadly divided into structure-based (SBDD) and ligand-based (LBDD) methods. mdpi.com
For optimizing derivatives of this compound, CADD plays several critical roles:
Molecular Docking: This technique predicts the preferred orientation of a molecule within the binding site of a target protein. nih.gov It can be used to screen virtual libraries of potential derivatives to prioritize which compounds to synthesize, saving time and resources. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties of a series of molecules with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogs.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movements of the protein and ligand over time, providing insights into the stability of the binding interaction and the role of water molecules in the active site.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are techniques used to rapidly generate large numbers of related compounds, known as a library. imperial.ac.uk These methods are invaluable for systematically exploring the structure-activity relationship (SAR) around a lead scaffold like this compound.
In a parallel synthesis approach, a core intermediate is reacted with a diverse set of building blocks in a spatially separated manner (e.g., in a 96-well plate format), allowing for the efficient creation and purification of a library of individual compounds. nih.gov For example, a common intermediate like 6-chloro-7H-purin-2-amine could be reacted with a library of substituted 2-aminothiazoles to explore the impact of different substituents on the thiazole ring. This systematic approach allows medicinal chemists to quickly identify which modifications lead to improved activity. nih.gov The Hantzsch thiazole synthesis, which condenses an α-haloketone with a thiourea, is a classic and versatile method that is well-suited for creating libraries of substituted thiazoles for this purpose. researchgate.net
| Library Synthesis Example | |
| Scaffold | 6-chloro-7H-purin-2-amine |
| Building Blocks (Library A) | R¹-substituted 2-aminothiazoles |
| Building Blocks (Library B) | R²-substituted α-bromoketones |
| Reaction | Suzuki or Buchwald-Hartwig coupling (Library A); Hantzsch synthesis followed by coupling (Library B) |
| Outcome | A focused library of this compound derivatives with diverse R¹ or R² groups |
This strategy enables the rapid exploration of chemical space around the lead compound, providing crucial data for optimizing potency, selectivity, and other drug-like properties.
Future Research Trajectories and Potential Applications of 6 1,3 Thiazol 2 Yl 7h Purin 2 Amine Analogs
Development of Next-Generation Analogs with Enhanced Potency and Selectivity
The synthesis and evaluation of novel analogs of 6-(1,3-thiazol-2-yl)-7H-purin-2-amine are central to advancing their therapeutic potential. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the core structure influence biological activity. ijper.org The thiazole (B1198619) ring, in particular, offers a versatile platform for chemical modification. ijper.org
Future research will likely focus on the strategic substitution at various positions of both the purine (B94841) and thiazole rings to optimize potency and selectivity. Key areas of exploration may include:
Substitution on the thiazole ring: The introduction of different functional groups on the thiazole moiety can significantly impact target binding and pharmacokinetic properties.
Modifications of the purine core: Alterations to the purine ring system can influence interactions with target proteins and modulate off-target effects.
Linker modification: The nature and length of any linker connecting the purine and thiazole rings can be varied to optimize the spatial orientation of the molecule for improved target engagement.
These synthetic efforts aim to produce next-generation analogs with superior efficacy and a more favorable safety profile.
Exploration of Novel Biological Targets and Mechanisms
While initial studies may have identified primary biological targets for this compound analogs, a comprehensive understanding of their mechanism of action requires further investigation. Thiazole-containing compounds are known to interact with a wide range of biological targets, including protein kinases, enzymes involved in metabolic pathways, and receptors. nih.govnih.gov
Future research should aim to:
Identify novel protein targets: Utilizing techniques such as proteomics and chemical biology approaches can help uncover previously unknown binding partners for these analogs.
Elucidate downstream signaling pathways: Once a target is identified, it is essential to understand how modulation of that target by the compound affects cellular signaling cascades.
Investigate polypharmacology: It is possible that some analogs exert their therapeutic effects by interacting with multiple targets. Understanding this polypharmacology is key to predicting both efficacy and potential side effects.
The discovery of novel biological targets and a deeper understanding of the mechanisms of action will open up new therapeutic possibilities for this class of compounds.
Investigation into Synergistic Therapeutic Combinations
The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal clinical outcomes. Combining this compound analogs with other therapeutic agents could offer several advantages, including increased efficacy, reduced dosages, and the potential to overcome drug resistance.
Future studies should explore synergistic combinations with:
Chemotherapeutic agents: Combining these analogs with traditional chemotherapy drugs could enhance their cytotoxic effects on cancer cells.
Targeted therapies: Combining with other targeted agents that inhibit different signaling pathways could lead to a more comprehensive blockade of cancer cell growth and survival.
Immunotherapies: Investigating the potential of these analogs to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors is a promising area of research.
Preclinical studies using cell culture and animal models are essential to identify promising synergistic combinations and to understand the underlying molecular mechanisms of their enhanced activity.
Addressing Mechanisms of Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. Understanding the potential mechanisms by which cancer cells might become resistant to this compound analogs is crucial for developing strategies to overcome this obstacle.
General mechanisms of resistance to kinase inhibitors, which are a common target for purine-based compounds, include:
Target mutations: Alterations in the drug's binding site on the target protein can reduce its affinity and efficacy.
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.
Increased drug efflux: Cancer cells may upregulate drug transporters that pump the compound out of the cell, reducing its intracellular concentration.
Future research should focus on:
Identifying specific resistance mutations: Sequencing the target protein in resistant cell lines can pinpoint mutations that confer resistance.
Developing next-generation inhibitors: Designing new analogs that can effectively inhibit both the wild-type and mutant forms of the target protein.
Exploring combination therapies: As mentioned previously, combining these analogs with drugs that target different pathways can be an effective strategy to prevent or overcome resistance.
Application in Emerging and Neglected Diseases
The versatile scaffold of this compound and its derivatives suggests that their therapeutic potential may extend beyond cancer. The thiazole and purine moieties are present in numerous compounds with a broad spectrum of biological activities, including antimicrobial and antiparasitic effects. nih.govmdpi.com
Future research should explore the potential of these analogs in:
Neglected tropical diseases: Screening these compounds against a panel of parasites responsible for diseases such as leishmaniasis, trypanosomiasis, and malaria could identify new lead compounds for these challenging infections.
Viral infections: Given the prevalence of purine and thiazole motifs in antiviral drugs, evaluating the activity of these analogs against a range of viruses is a worthwhile endeavor.
Bacterial infections: The emergence of antibiotic-resistant bacteria is a major global health threat. Investigating the antibacterial properties of these compounds, particularly against multidrug-resistant strains, could lead to the development of novel antibiotics. nih.gov
Systematic screening of compound libraries against a diverse range of pathogens is a critical first step in exploring these new therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(1,3-thiazol-2-yl)-7H-purin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2,6-dichloro-7-methyl-7H-purine with thiazol-2-ylmethanamine in 1,4-dioxane under reflux (75°C) with triethylamine as a base yields the target molecule. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of purine to amine) and solvent polarity to improve yield . Purification via recrystallization from ethanol or methanol is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Look for N-H stretching (3100–3300 cm⁻¹) and C=S/C-N vibrations (650–750 cm⁻¹) in thiazole and purine moieties .
- ¹H NMR : Identify aromatic protons in the thiazole ring (δ 7.0–8.0 ppm) and purine NH₂ signals (δ 5.5–6.5 ppm). Integration ratios help confirm substituent positions .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns specific to thiazole-purine linkages .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Employ the SHELX suite for structure refinement. Key steps include:
- Data Collection : Use high-intensity synchrotron radiation for small crystals (<0.2 mm³) to improve resolution (<1.0 Å).
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate using R-factor convergence (<5%) and electron density maps .
- Example: A similar purine-thiazole derivative showed planar geometry with a dihedral angle of 12.3° between rings, confirmed via SHELX refinement .
Q. What strategies mitigate contradictory bioactivity data in kinase inhibition studies?
- Methodological Answer :
- Systematic SAR : Vary substituents on the thiazole (e.g., electron-withdrawing groups at position 5) to assess CDK2 inhibition. Compare IC₅₀ values across derivatives .
- Control Experiments : Use ATP-competitive assays (e.g., NU6300 as a reference inhibitor) to distinguish specific binding from non-specific interactions .
- Data Normalization : Account for cellular permeability differences using logP calculations (e.g., ClogP ~2.5 for optimal membrane penetration) .
Q. How can computational docking elucidate binding modes with therapeutic targets like CDK2?
- Methodological Answer :
- Protein Preparation : Retrieve CDK2 coordinates (PDB: 1HCL) and optimize protonation states at pH 7.4 using MOE or AutoDockTools.
- Docking Protocol : Use Glide SP mode with OPLS4 force field. Prioritize poses where the thiazole nitrogen forms hydrogen bonds with Leu83 and the purine NH₂ interacts with Asp86 .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine predictive models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer :
- Reproducibility Checks : Verify purity via HPLC (e.g., C18 column, 90:10 water:acetonitrile mobile phase). Impurities >2% can alter melting points by 5–10°C .
- Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and hexane (low) under controlled humidity. Crystallization solvents (e.g., dioxane vs. ethanol) significantly affect polymorphism .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
